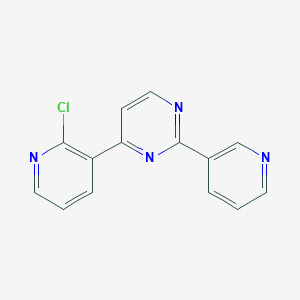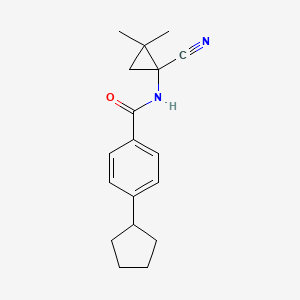
4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine” is a complex organic molecule that contains two pyridine rings and one pyrimidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, 2-Chloropyrimidine has a boiling point of 75-76 °C/10 mmHg and a melting point of 63-66 °C .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Structural Analysis
Pyrimidine derivatives, including those similar to 4-(2-Chloropyridin-3-yl)-2-(pyridin-3-yl)pyrimidine, have been studied for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring found in DNA and RNA. These compounds are essential in medicine and NLO fields, with research indicating their potential for optoelectronic applications. The structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives have been investigated through density functional theory (DFT) and time-dependent DFT (TDDFT), showing promising results for high-tech applications (Hussain et al., 2020).
Molecular Interactions and Synthesis Techniques
Investigations into the non-covalent interactions within pyrimidine derivatives have led to the synthesis of new compounds through various chemical reactions. These studies provide insights into the hydrogen bonds, van der Waals interactions, and other molecular interactions that contribute to the stability and reactivity of these compounds. This research is fundamental for understanding the chemical behavior of pyrimidine derivatives and developing new synthetic routes for potential pharmaceutical applications (Zhang et al., 2018).
Optoelectronic Applications
Another area of application is in the development of new classes of heteroleptic Ir(III) metal complexes assembled using pyridyl pyrimidine cyclometalates for optoelectronic devices. These complexes exhibit significant NLO properties and are being explored for their potential in high-performance sky-blue- and white-emitting OLEDs. The study of these materials contributes to the advancement of OLED technology and the exploration of new materials for electronic and photonic devices (Chang et al., 2013).
Propiedades
IUPAC Name |
4-(2-chloropyridin-3-yl)-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-11(4-2-7-17-13)12-5-8-18-14(19-12)10-3-1-6-16-9-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIBJAGQYBBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2998735.png)
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2998737.png)
![1-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2998740.png)
![3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2998742.png)
![N-(4-fluorophenyl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2998744.png)


![N-[2-(Pyridin-3-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2998748.png)
![1-[(3-Chlorophenyl)methyl]-3-(thiophen-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2998750.png)
![N-(3-chloro-4-fluorophenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2998751.png)


